molecular formula C11H10BrN B8052595 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B8052595
M. Wt: 236.11 g/mol
InChI Key: AMDPXODFIBNXFR-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a brominated heterocyclic organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol. This compound is part of the indole family, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with continuous monitoring to ensure product purity and yield. Advanced techniques such as flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of saturated analogs.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are palladium on carbon (Pd/C) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: this compound-2-one

  • Reduction Products: this compound-2-ol

  • Substitution Products: this compound-2-amine

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is structurally similar to other brominated indoles, such as 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole. its unique position of the bromine atom on the 8th carbon distinguishes it from these compounds, potentially leading to different biological activities and chemical properties.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

  • 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

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Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPXODFIBNXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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